![molecular formula C14H16ClNOS B249541 N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine](/img/structure/B249541.png)
N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine, also known as CEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CEM is a member of the phenethylamine family and has a similar structure to other psychoactive compounds such as amphetamines and phenethylamines. The purpose of
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine involves its interaction with the dopamine transporter (DAT) and vesicular monoamine transporter (VMAT), which are responsible for the uptake and release of dopamine in the brain. N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine has been shown to inhibit DAT and increase dopamine release through VMAT, leading to increased levels of dopamine in the brain.
Biochemical and Physiological Effects:
N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine has been shown to have a range of biochemical and physiological effects, including increased dopamine release, neuroprotection, and potential anti-inflammatory effects. Additionally, N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine is its potential as a disease-modifying therapy for Parkinson's disease. Additionally, N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine is its limited availability and high cost, which may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine, including:
1. Further studies on its potential as a disease-modifying therapy for Parkinson's disease
2. Investigation of its potential anti-inflammatory effects
3. Development of more efficient and cost-effective synthesis methods
4. Exploration of its potential applications in other neurological disorders
5. Investigation of its potential as a tool for studying dopamine release and uptake in the brain.
Synthesemethoden
The synthesis of N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine involves the reaction of 3-chloro-4-ethoxybenzaldehyde with 2-thiophenemethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine has been studied for its potential applications in drug development, specifically as a potential treatment for Parkinson's disease. N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine has been shown to increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. Additionally, N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine has demonstrated neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential as a disease-modifying therapy.
Eigenschaften
Produktname |
N-(3-chloro-4-ethoxybenzyl)(2-thienyl)methanamine |
---|---|
Molekularformel |
C14H16ClNOS |
Molekulargewicht |
281.8 g/mol |
IUPAC-Name |
1-(3-chloro-4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C14H16ClNOS/c1-2-17-14-6-5-11(8-13(14)15)9-16-10-12-4-3-7-18-12/h3-8,16H,2,9-10H2,1H3 |
InChI-Schlüssel |
NOJRFKRNPFABIH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC2=CC=CS2)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CNCC2=CC=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.